Cas no 668970-74-9 (methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate)

Methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate is a fluorinated oxazole derivative with applications in pharmaceutical and agrochemical research. The presence of the 2-fluorophenyl group enhances its potential as a bioactive intermediate, particularly in the development of novel heterocyclic compounds. The oxazole core provides structural rigidity, while the ester functionality allows for further derivatization, making it a versatile building block in synthetic chemistry. Its well-defined structure and high purity ensure reliable performance in coupling reactions and other transformations. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships due to its balanced lipophilicity and electronic properties. Proper handling and storage under inert conditions are recommended to maintain stability.
methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate structure
668970-74-9 structure
Product Name:methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate
CAS No:668970-74-9
MF:C11H8FNO3
MW:221.184526443481
CID:1713205
PubChem ID:33676732
Update Time:2025-06-13

methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolecarboxylic acid, 5-(2-fluorophenyl)-, methyl ester
    • methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate
    • DTXSID601237571
    • AT15613
    • SCHEMBL6818243
    • CCG-309939
    • 668970-74-9
    • Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate
    • AKOS005208312
    • methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
    • EN300-6505108
    • F2135-0554
    • UJELOQIDIAROPA-UHFFFAOYSA-N
    • Inchi: 1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
    • InChI Key: UJELOQIDIAROPA-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1=CC(C(=O)OC)=NO1

Computed Properties

  • Exact Mass: 221.04884
  • Monoisotopic Mass: 221.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.33

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Additional information on methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate

Comprehensive Overview of Methyl 5-(2-Fluorophenyl)-1,2-Oxazole-3-Carboxylate (CAS No. 668970-74-9)

Methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS No. 668970-74-9) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This oxazole derivative features a fluorophenyl moiety, which enhances its bioactivity and metabolic stability, making it a valuable intermediate in drug discovery. The compound’s carboxylate ester group further contributes to its versatility in synthetic applications, particularly in the development of small-molecule inhibitors and biologically active agents.

In recent years, the demand for fluorinated compounds like methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate has surged, driven by their role in optimizing drug candidates for improved pharmacokinetics. Researchers frequently explore its potential in central nervous system (CNS) therapeutics, given the ability of fluorine atoms to enhance blood-brain barrier penetration. Additionally, its oxazole ring is a key scaffold in anti-inflammatory and antimicrobial agents, aligning with the growing focus on combating antibiotic resistance—a hot topic in modern medicinal chemistry.

The synthesis of CAS No. 668970-74-9 typically involves cyclization reactions of fluorinated precursors, followed by esterification. Its high purity and stability under standard conditions make it a reliable building block for high-throughput screening libraries. Notably, the compound’s logP value and hydrogen-bonding capacity are often discussed in QSAR (Quantitative Structure-Activity Relationship) studies, addressing common queries about drug-likeness and ADME properties in AI-driven drug design platforms.

From an industrial perspective, methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate is increasingly referenced in patents related to crop protection chemicals, reflecting the agrochemical sector’s interest in eco-friendly pest control. Its low environmental persistence compared to traditional pesticides aligns with global trends toward sustainable agriculture—a frequent search term among environmental scientists and policymakers. Analytical techniques such as HPLC and NMR are routinely employed to validate its structure, ensuring compliance with Good Manufacturing Practices (GMP).

In summary, methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate exemplifies the intersection of fluorine chemistry and heterocyclic innovation. Its applications span from precision medicine to green chemistry, addressing pressing challenges like drug resistance and environmental sustainability. As research continues, this compound is poised to remain a focal point in both academic and industrial settings, answering the demand for next-generation bioactive molecules.

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